4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide
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Overview
Description
4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a cyano group
Preparation Methods
The synthesis of 4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: This step often involves a Wittig reaction or a similar olefination process.
Attachment of the Cyano Group: This can be done using a cyanation reaction, often involving reagents like potassium cyanide.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function and leading to a decrease in cellular pH regulation . This can induce apoptosis in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
Similar compounds to 4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide include:
- 4-[(E)-(4-Methoxybenzylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S2/c25-14-20(15-27-21-10-12-22(13-11-21)32(26,29)30)24-28-23(16-31-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16,27H,(H2,26,29,30)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCCYRUYFULSCK-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)S(=O)(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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